Cas no 50530-12-6 (10-Bromodecanoic acid)

10-ブロモデカン酸は、臭素化された長鎖脂肪酸の一種で、分子式C10H19BrO2で表される有機化合物です。カルボキシル基と末端ブロモ基を有するため、有機合成中間体として高い有用性を示します。特に、ポリマー改質剤や界面活性剤の合成前駆体として利用可能で、医薬品中間体や機能性材料の開発にも応用されています。高い反応性を持つブロモ基により、他の官能基とのカップリング反応や置換反応が容易に行える点が特徴です。また、10の炭素鎖長が親水性と疎水性のバランスに優れ、自己組織化特性を発現させる利点があります。実験室規模から工業生産まで、多様な合成経路に対応可能な点も実用上のメリットです。

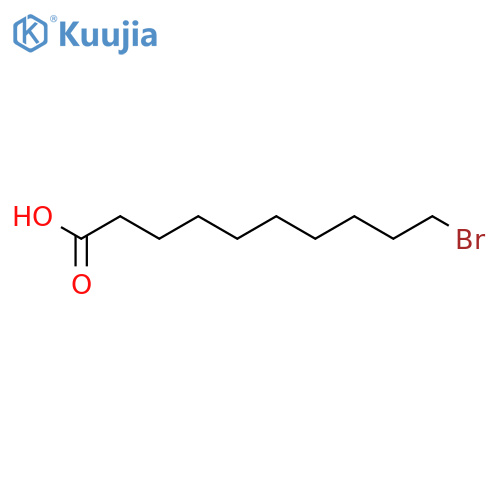

10-Bromodecanoic acid structure

商品名:10-Bromodecanoic acid

10-Bromodecanoic acid 化学的及び物理的性質

名前と識別子

-

- 10-Bromodecanoic acid

- 10-BROMO-DECYLIC ACID

- 10-bromanyldecanoic acid

- 10-Brom-caprinsaeure

- 10-Brom-decansaeure

- 10-bromo-decanoic acid

- 6-Bromdecansaeure

- 9-bromodecanoic acid

- ghl.PD_Mitscher_leg0.481

- Omega.-Bromodecanoic Acid

- AKOS015836170

- 10-Bromodecanoicacid

- CS-W014097

- Decanoic acid, 10-bromo-

- AMY820

- Omega.-Bromodecanoic Acid 98%

- .omega.-Bromodecanoic acid

- B2264

- SY018373

- PGVRSPIEZYGOAD-UHFFFAOYSA-N

- LMFA01090002

- DTXSID30198540

- MFCD00014388

- EN300-113501

- AC1279

- A871530

- A828154

- BP-31148

- AS-15752

- C10H19BrO2

- FT-0639904

- 50530-12-6

- 10-Bromodecanoic acid, 95%

- SCHEMBL347928

- DB-027018

-

- MDL: MFCD00014388

- インチ: InChI=1S/C10H19BrO2/c11-9-7-5-3-1-2-4-6-8-10(12)13/h1-9H2,(H,12,13)

- InChIKey: PGVRSPIEZYGOAD-UHFFFAOYSA-N

- ほほえんだ: C(CCCCC(=O)O)CCCCBr

計算された属性

- せいみつぶんしりょう: 250.05700

- どういたいしつりょう: 250.056842

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 9

- 複雑さ: 126

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.3

- ぶんしりょう: 251.16

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.3099 (rough estimate)

- ゆうかいてん: 38-41 °C (lit.)

- ふってん: 339.2℃/760mmHg

- フラッシュポイント: >231 °F

- 屈折率: 1.5845 (estimate)

- すいようせい: Partly miscible in water.

- PSA: 37.30000

- LogP: 3.58670

- ようかいせい: 未確定

10-Bromodecanoic acid セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: 26-37

-

危険物標識:

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Store at room temperature

10-Bromodecanoic acid 税関データ

- 税関コード:2942000000

- 税関データ:

中国税関コード:

2915900090概要:

2915900090.その他の飽和無環モノカルボン酸及びその酸無水物(酸ハロゲン化/過酸素)化学品/過酸素酸及びそのハロゲン化/硝化/スルホン化/硝化誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

2915900090他の飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、そのハロゲン化、スルホン化、硝化または亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:5.5% General tariff:30.0%

10-Bromodecanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-113501-1.0g |

10-bromodecanoic acid |

50530-12-6 | 95% | 1g |

$0.0 | 2023-06-09 | |

| Enamine | EN300-113501-5.0g |

10-bromodecanoic acid |

50530-12-6 | 95% | 5.0g |

$29.0 | 2023-02-18 | |

| eNovation Chemicals LLC | D376554-250g |

10-Bromodecanoic acid |

50530-12-6 | 98% GC | 250g |

$360 | 2024-05-24 | |

| Enamine | EN300-113501-100.0g |

10-bromodecanoic acid |

50530-12-6 | 95% | 100.0g |

$159.0 | 2023-02-18 | |

| Key Organics Ltd | AS-15752-500G |

10-Bromodecanoic acid |

50530-12-6 | >99% | 500g |

£425.00 | 2025-02-08 | |

| Oakwood | 215643-100g |

10-Bromodecanoic acid |

50530-12-6 | 98% | 100g |

$108.00 | 2024-07-19 | |

| Chemenu | CM343277-100g |

10-Bromodecanoic acid |

50530-12-6 | 95%+ | 100g |

$74 | 2024-07-16 | |

| Fluorochem | 215643-5g |

10-Bromodecanoic acid |

50530-12-6 | 95% | 5g |

£12.00 | 2022-03-01 | |

| TRC | B685323-25g |

10-Bromodecanoic acid |

50530-12-6 | 25g |

$ 100.00 | 2022-06-06 | ||

| TRC | B685323-25000mg |

10-Bromodecanoic acid |

50530-12-6 | 25g |

$ 121.00 | 2023-04-18 |

10-Bromodecanoic acid サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:50530-12-6)10-溴癸酸

注文番号:LE2469652

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:39

価格 ($):discuss personally

10-Bromodecanoic acid 関連文献

-

Omprakash Nacham,Kevin D. Clark,Jared L. Anderson RSC Adv. 2016 6 11109

-

Runcai Feng,Guohu Guan,Wen Zhou,Chuncheng Li,Dong Zhang,Yaonan Xiao J. Mater. Chem. 2011 21 3931

-

3. Stereochemistry, lipid length and branching influences Mincle agonist activity of monoacylglyceridesAyesha Khan,Chriselle D. Braganza,Kristel Kodar,Mattie S. M. Timmer,Bridget L. Stocker Org. Biomol. Chem. 2020 18 425

-

Roman O. Fedoryshchak,Andrii Gorelik,Mengjie Shen,Maria M. Shchepinova,Inmaculada Pérez-Dorado,Edward W. Tate Chem. Sci. 2023 14 2419

-

Margery Cortes-Clerget,Summer E. Spink,Gregory P. Gallagher,Laurent Chaisemartin,Edith Filaire,Jean-Yves Berthon,Bruce H. Lipshutz Green Chem. 2019 21 2610

50530-12-6 (10-Bromodecanoic acid) 関連製品

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:50530-12-6)10-Bromodecanoic acid

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:50530-12-6)10-Bromodecanoic acid

清らかである:99%/99%

はかる:500g/1kg

価格 ($):192.0/382.0